

# The Therapeutic Potential of Targeting the Succinate Receptor (SUCNR1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: hGPR91 antagonist 3

Cat. No.: B10771200 Get Quote

# **Executive Summary**

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that functions beyond its metabolic role. Under conditions of cellular stress such as hypoxia, ischemia, or inflammation, succinate accumulates and is released into the extracellular space, where it activates its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91). This activation triggers a cascade of downstream signaling events that have been implicated in a wide array of physiological and pathophysiological processes. SUCNR1 is expressed in various tissues, including the kidney, liver, adipose tissue, heart, retina, and on numerous immune cells. Its activation is linked to hypertension, diabetic complications like retinopathy and nephropathy, inflammation, fibrosis, and cancer progression. Consequently, SUCNR1 has garnered significant attention as a promising therapeutic target. This guide provides an in-depth overview of SUCNR1 signaling, its role in disease, quantitative pharmacology of known modulators, and detailed experimental protocols for its study, offering a comprehensive resource for researchers and drug developers in this field.

# **Introduction to Succinate and SUCNR1**

Succinate is a vital metabolic intermediate produced within the mitochondria.[1][2] Pathophysiological conditions that disrupt cellular metabolism can lead to an accumulation of succinate, which is then transported out of the cell.[2] Extracellular succinate acts as a paracrine and endocrine signaling molecule by binding to SUCNR1, a Class A GPCR.[1][3] This



receptor acts as a sensor for local metabolic stress, translating changes in the metabolic environment into cellular responses. The succinate/SUCNR1 axis is implicated in diverse functions, from regulating blood pressure and glucose homeostasis to modulating immune responses and angiogenesis. This widespread involvement makes SUCNR1 a compelling, albeit complex, target for therapeutic intervention, with both antagonists and agonists being explored for various conditions.

# **SUCNR1 Signaling Pathways**

SUCNR1 activation initiates multiple downstream signaling cascades through coupling to heterotrimeric G proteins, primarily of the  $G\alpha i$  and  $G\alpha q$  subtypes. The specific pathway engaged can be cell-type dependent, leading to diverse physiological outcomes.

- Gαi Pathway: The predominant signaling route for SUCNR1 is through the Gαi subunit. This
  interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular
  cyclic AMP (cAMP) levels. Reduced cAMP levels impact the activity of Protein Kinase A
  (PKA) and other downstream effectors.
- Gαq Pathway: SUCNR1 can also couple to Gαq proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
- MAPK/ERK Pathway: Activation of SUCNR1 has been shown to induce the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for regulating cellular processes like proliferation and differentiation.

Below is a diagram illustrating the primary signaling cascades initiated by SUCNR1 activation.





Click to download full resolution via product page

**Caption:** SUCNR1 canonical signaling pathways.

# Pathophysiological Roles and Therapeutic Rationale

The succinate/SUCNR1 axis is a key player in numerous disease states, making it an attractive target for therapeutic intervention.

- Hypertension and Renal Dysfunction: In the kidney, SUCNR1 is expressed in the renal vasculature and juxtaglomerular apparatus. Succinate-mediated activation of SUCNR1 stimulates renin release, leading to an increase in blood pressure. This makes SUCNR1 antagonists a potential therapeutic strategy for renovascular hypertension.
- Inflammation and Immunity: SUCNR1 is expressed on various immune cells and plays a critical role in immunometabolism. It can promote pro-inflammatory responses, such as the production of IL-1β by macrophages, making it a target for chronic inflammatory diseases like rheumatoid arthritis and neuroinflammation.
- Diabetic Complications: In hyperglycemic states, increased succinate levels can activate SUCNR1 in the retina, promoting pathological angiogenesis, a hallmark of diabetic retinopathy. Therefore, SUCNR1 antagonists could be beneficial in treating this condition.
- Fibrosis: The succinate-SUCNR1 pathway is implicated in the progression of fibrosis, particularly in the liver and kidney. By promoting the activation of fibrotic pathways, it contributes to tissue scarring. Antagonizing SUCNR1 may offer a novel anti-fibrotic therapy.



# **Quantitative Data on SUCNR1 Modulators**

The development of specific agonists and antagonists is crucial for dissecting the function of SUCNR1 and for its validation as a drug target. The tables below summarize the pharmacological data for key modulators.

Table 1: SUCNR1 Agonists - Potency (EC50)

| Compound<br>Name                              | Species | Assay Type                    | EC50 (μM) | Reference(s) |
|-----------------------------------------------|---------|-------------------------------|-----------|--------------|
| Succinate<br>(endogenous)                     | Human   | cAMP<br>Inhibition            | 29        |              |
|                                               | Human   | Ca <sup>2+</sup> Mobilization | 581       |              |
|                                               | Mouse   | Ca <sup>2+</sup> Mobilization | 28        |              |
| cis-<br>Epoxysuccinic<br>acid                 | Human   | cAMP Inhibition               | 2.7       |              |
|                                               | Human   | Ca <sup>2+</sup> Mobilization | 191       |              |
|                                               | Human   | Arrestin<br>Recruitment       | 74        |              |
| cis-1,2-<br>Cyclopropanedic<br>arboxylic acid | Human   | cAMP Inhibition               | ~900-1000 |              |
|                                               | Human   | Ca <sup>2+</sup> Mobilization | 1040      |              |
| (S)-<br>Chlorosuccinic<br>acid                | Human   | cAMP Inhibition               | 72        |              |

| Oxaloacetic acid | Human | cAMP Inhibition | 70 | |

Table 2: SUCNR1 Antagonists - Potency (IC50)



| Compound<br>Name                     | Species | Assay Type   | IC50 (nM) | Reference(s) |
|--------------------------------------|---------|--------------|-----------|--------------|
| Compound<br>"4c" (Bhuniya<br>et al.) | Human   | Unknown      | 7         |              |
|                                      | Rat     | Unknown      | 7 - 435   |              |
| NF-56-EJ40                           | Human   | [35S]GTPyS   | 25        |              |
|                                      | Human   | Binding (Ki) | 33        |              |
|                                      | Rat     | -            | Inactive  |              |
| Compound "5g"<br>(Bhuniya et al.)    | Human   | Unknown      | 35        |              |
|                                      | Rat     | Unknown      | 135       |              |
| SUCNR1-IN-1                          | Human   | Unknown      | 88        |              |

| Succinate/succinate receptor antagonist 1 | Human | Unknown | 20,000 | |

# **Detailed Experimental Protocols**

This section provides detailed methodologies for key assays used to characterize the function and pharmacology of SUCNR1.

# **In Vitro: Calcium Mobilization Assay**

This protocol describes the measurement of intracellular calcium mobilization following SUCNR1 activation using a Fura-2 AM ratiometric dye and a fluorescence plate reader.





Click to download full resolution via product page

**Caption:** Workflow for a Fura-2 based calcium mobilization assay.



#### Methodology Details:

- Cell Culture: Adherent cells (e.g., HEK293) stably expressing SUCNR1 are plated at 40,000-80,000 cells/well in a 96-well black, clear-bottom plate and grown overnight.
- · Dye Loading:
  - Wash cells once with Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).
  - Prepare a Fura-2 AM loading solution (typically 2-5 μM Fura-2 AM) in HHBS containing
     0.02-0.04% Pluronic F-127 and ~2.5 mM probenecid to prevent dye extrusion.
  - Remove wash buffer and add 100 μL of the loading solution to each well.
  - Incubate for 60 minutes at 37°C, protected from light.
- Washing and De-esterification:
  - Gently wash the cells twice with HHBS containing 2.5 mM probenecid.
  - Add 200 μL of HHBS with probenecid to each well and incubate for at least 20 minutes at room temperature to allow for complete de-esterification of the dye inside the cells.

#### Measurement:

- Place the plate into a fluorescence microplate reader equipped with injectors.
- Set the instrument to perform a kinetic read, alternating excitation between 340 nm and
   380 nm while measuring emission at ~510 nm.
- Record a stable baseline fluorescence for 20-30 seconds.
- Inject the agonist at various concentrations and immediately continue recording the fluorescence signal for an additional 120-180 seconds.
- Data Analysis: The ratio of the fluorescence emission at 510 nm from excitation at 340 nm versus 380 nm is calculated for each time point. The change in this ratio from baseline is plotted against agonist concentration to determine the EC<sub>50</sub> value.



# In Vitro: cAMP Inhibition Assay

This protocol outlines a method for measuring the inhibition of cAMP production following SUCNR1 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

#### Methodology Details:

 Cell Preparation: Cells expressing SUCNR1 are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

#### Assay Procedure:

- Dispense 5 μL of cells into a low-volume 384-well white plate.
- Add 5 μL of SUCNR1 agonist (succinate or other test compounds) at various concentrations.
- Add 5 μL of a Gαs pathway activator, such as Forskolin (typically 1-10 μM final concentration), to all wells except the negative control to stimulate cAMP production.
- Incubate the plate for 30 minutes at room temperature.

#### cAMP Detection:

- Add 5 μL of cAMP-d2 (acceptor) and 5 μL of anti-cAMP antibody labeled with Europium cryptate (donor) to each well.
- Incubate for 60 minutes at room temperature, protected from light.

#### Measurement:

- Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 615 nm (cryptate signal).
- Data Analysis: The HTRF ratio (Emission 665nm / Emission 615nm \* 10,000) is calculated.
   In this competitive assay, a higher concentration of cellular cAMP leads to a lower HTRF



ratio. Data are plotted as HTRF ratio versus agonist concentration to determine the EC<sub>50</sub> for the inhibition of forskolin-stimulated cAMP production.

# In Vitro: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation as a downstream readout of SUCNR1 activation via Western blotting.

#### Methodology Details:

- Cell Culture and Starvation: Plate cells (e.g., HEK293-SUCNR1) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
- Agonist Stimulation: Treat cells with the SUCNR1 agonist at various concentrations for a predetermined time (typically 5-15 minutes).
- Cell Lysis:
  - Immediately place the plate on ice and wash cells twice with ice-cold PBS.
  - Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  - Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
- Western Blotting:
  - Denature equal amounts of protein (e.g., 20 μg) by boiling in Laemmli sample buffer.
  - Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.



- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
  - Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
  - Quantify band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample.

# In Vivo: Renal Fibrosis Model (Unilateral Ureteral Obstruction)

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method to induce renal interstitial fibrosis in rodents, allowing for the evaluation of anti-fibrotic effects of SUCNR1 modulators.

#### Methodology Details:

- Animal Model: Male C57BL/6 mice are commonly used.
- Surgical Procedure:
  - Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
  - Make a midline or flank incision to expose the left kidney and ureter.
  - Isolate the left ureter and ligate it at two points using non-absorbable surgical silk (e.g., 4-0). The ureter may be cut between the ligatures.
  - Return the kidney to the abdominal cavity and suture the incision.



- Sham-operated animals undergo the same procedure without ureter ligation.
- Compound Administration: The SUCNR1 modulator (e.g., antagonist) or vehicle is administered daily to the mice, starting from the day of surgery, via an appropriate route (e.g., oral gavage, intraperitoneal injection).

#### Endpoint Analysis:

- After a set period (commonly 7 or 14 days), euthanize the animals and harvest the obstructed (left) and contralateral (right) kidneys.
- One portion of the kidney is fixed in 10% formalin for histological analysis, while another portion is snap-frozen for protein or RNA analysis.

#### Fibrosis Assessment:

- Histology: Paraffin-embedded kidney sections are stained with Masson's Trichrome or Picrosirius Red to visualize and quantify collagen deposition (fibrosis).
- Immunohistochemistry (IHC): Stain sections for markers of myofibroblast activation, such as α-smooth muscle actin (α-SMA), and inflammatory markers like F4/80 for macrophages.
- Gene Expression: Perform qRT-PCR or RNAseq on kidney lysates to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1).

### **Conclusion and Future Directions**

The succinate receptor, SUCNR1, stands at a critical intersection of metabolism and cellular signaling. Its activation under conditions of metabolic stress drives key pathological processes in a range of diseases, including hypertension, chronic inflammation, and fibrosis. The development of potent and selective small-molecule antagonists has provided invaluable tools to probe the receptor's function and has paved the way for novel therapeutic strategies. While antagonists show significant promise for treating inflammatory and fibrotic conditions, the context-dependent signaling of SUCNR1 necessitates a thorough understanding of its role in specific tissues and disease states. Future research should focus on elucidating the mechanisms of biased agonism, exploring the therapeutic potential of SUCNR1 agonists in



specific contexts (e.g., myelosuppression), and advancing current lead compounds through preclinical and clinical development to validate the full therapeutic potential of targeting this metabolic sensor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- To cite this document: BenchChem. [The Therapeutic Potential of Targeting the Succinate Receptor (SUCNR1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771200#the-therapeutic-potential-of-targeting-the-succinate-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com